molecular formula C28H29N3O3S B2914193 6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-tosylquinoline CAS No. 899356-13-9

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-tosylquinoline

Cat. No. B2914193
CAS RN: 899356-13-9
M. Wt: 487.62
InChI Key: CCBRZHAOVMHWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-tosylquinoline, also known as EPPQ, is a small molecule that has been studied for its potential use in scientific research. It is a quinoline derivative that has shown promising results in various studies, making it a topic of interest for researchers.

Scientific Research Applications

Anticancer Activities

Compounds related to 6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-tosylquinoline have shown promise in anticancer research. For instance, certain quinoline derivatives exhibit potent antiproliferative activity against human cancer cells. These compounds, through their interaction with cellular mechanisms such as tubulin polymerization inhibition, can induce G2/M cell cycle arrest in cancer cells, highlighting their potential as anticancer agents (Minegishi et al., 2015). Additionally, another study synthesized quinazolin-4-amines that demonstrated significant antitumor activity in vitro and in vivo, suggesting the therapeutic potential of these compounds in cancer treatment (Cao et al., 2016).

Antioxidant Properties

Research on ethoxyquin, a compound with structural similarities, indicates its use as an antioxidant in animal feed to protect against lipid peroxidation. While it's primarily used in non-human applications, the study of its properties provides insights into the stabilization of biological materials and potential translational applications in preserving cellular integrity (Blaszczyk et al., 2013).

Antimicrobial and Anticonvulsant Effects

Compounds with the phenylpiperazine moiety have been explored for their antimicrobial properties. For example, fluoroquinolone-based 4-thiazolidinones, derived from quinoline compounds, have demonstrated antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Patel & Patel, 2010). Moreover, new hybrid compounds incorporating the quinoline structure have shown promising anticonvulsant activity, potentially offering novel therapies for epilepsy (Kamiński et al., 2015).

Corrosion Inhibition

In the field of materials science, quinazolin-4(3H)-one derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This research indicates the broader applicability of quinoline derivatives in protecting industrial materials, showcasing their importance beyond biomedical applications (Chen et al., 2021).

properties

IUPAC Name

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-3-34-23-11-14-26-25(19-23)28(31-17-15-30(16-18-31)22-7-5-4-6-8-22)27(20-29-26)35(32,33)24-12-9-21(2)10-13-24/h4-14,19-20H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBRZHAOVMHWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-4-(4-phenylpiperazin-1-yl)-3-tosylquinoline

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